Welcome to the BenchChem Online Store!
molecular formula Na2SO3<br>Na2O3S B128036 Sodium sulfite CAS No. 7757-83-7

Sodium sulfite

Cat. No. B128036
M. Wt: 126.05 g/mol
InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04589889

Procedure details

In the upper section 3, caustic soda in solution will react with sulphur dioxide to form sodium sulphite and sodium bi-sulphite, whilst in the bottom section 5 a new balance will be favoured to produce sodium sulphate by reaction with sulphuric acid. Sufficient alkali will consequently be injected through stream 16 essentially to neutralise the sulphuric acid present in the bottom section 5. Also, sufficient water is introduced into the upper section 3 via the stream 16, or via some other source (not shown) to compensate for water flashed-off in the flash pan 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].[S:3](=[O:5])=[O:4]>>[S:3]([O-:1])([O-:5])=[O:4].[Na+:2].[Na+:2].[S:3](=[O:1])([OH:5])[O-:4].[Na+:2] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.